molecular formula C17H16ClNO2 B2816154 4-(4-Chlorobenzoyl)-2-phenylmorpholine CAS No. 922341-51-3

4-(4-Chlorobenzoyl)-2-phenylmorpholine

Cat. No. B2816154
M. Wt: 301.77
InChI Key: IYGFAANHOAXYFN-UHFFFAOYSA-N
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Description

“4-(4-Chlorobenzoyl)-2-phenylmorpholine” is a complex organic compound. It contains a phenylmorpholine moiety attached to a 4-chlorobenzoyl group1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions23. For instance, the synthesis of quinolin-8-yl 4-chlorobenzoate involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine4. However, the specific synthesis process for “4-(4-Chlorobenzoyl)-2-phenylmorpholine” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “4-(4-Chlorobenzoyl)-2-phenylmorpholine” can be inferred from its name. It likely contains a phenylmorpholine moiety attached to a 4-chlorobenzoyl group. However, the exact 3D structure and conformation would depend on the specific synthesis process and conditions4.



Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, compounds with similar structures, such as 4-chlorobenzoyl chloride, are known to participate in various reactions, including acylation and chlorination56.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, 4-chlorobenzoyl chloride, a related compound, is known to be a liquid at room temperature with a density of 1.365 g/mL at 20 °C8.


Scientific Research Applications

Synthetic Chemistry Applications

Research on compounds structurally related to 4-(4-Chlorobenzoyl)-2-phenylmorpholine often focuses on synthetic methodologies and the development of new chemical entities. For instance, the study by Foks et al. (2014) explores the synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived compounds, including the utilization of acid chlorides like 4-chlorobenzoyl for arylcarbonyl derivatives (Foks, Pancechowska-Ksepko, & Gobis, 2014). This research highlights the versatility of chlorobenzoyl compounds in synthesizing heterocyclic derivatives, which could be inferred for applications in designing and developing new molecules with potential pharmacological activities.

Environmental Biodegradation

The degradation of chlorobenzoyl compounds, sharing a functional group with 4-(4-Chlorobenzoyl)-2-phenylmorpholine, is a significant area of research, particularly in the context of environmental pollution and remediation. Arensdorf and Focht (1995) investigated the microbial degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which produces 4-chlorobenzoate as a central intermediate. This study provides insights into the microbial pathways that could potentially degrade similar chlorobenzoyl-containing compounds, highlighting the environmental fate and biodegradability of such chemicals (Arensdorf & Focht, 1995).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids by Crosby and Leitis (1969) demonstrates the environmental breakdown of chlorobenzoyl compounds under UV light, leading to the formation of less harmful products. Such studies are crucial for understanding the photolytic pathways that could potentially apply to the degradation of 4-(4-Chlorobenzoyl)-2-phenylmorpholine in environmental settings (Crosby & Leitis, 1969).

Safety And Hazards

The safety and hazards associated with “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, 4-chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage9101112.


Future Directions

The future directions for research on “4-(4-Chlorobenzoyl)-2-phenylmorpholine” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed in structurally similar compounds, it could be interesting to investigate its potential biological activities and mechanisms of action13.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “4-(4-Chlorobenzoyl)-2-phenylmorpholine”. Further research and experimentation would be needed to obtain more detailed and accurate information.


properties

IUPAC Name

(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGFAANHOAXYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzoyl)-2-phenylmorpholine

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